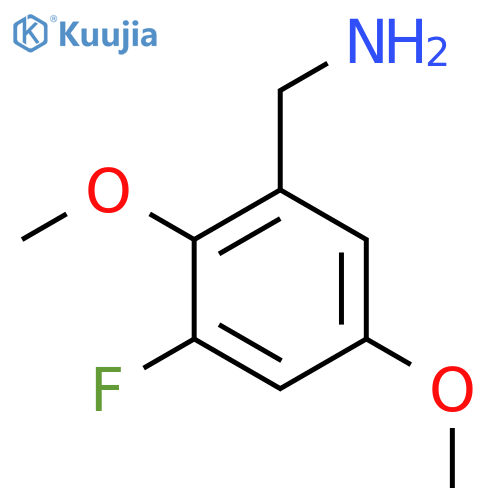

Cas no 1803855-55-1 (2,5-Dimethoxy-3-fluorobenzylamine)

1803855-55-1 structure

商品名:2,5-Dimethoxy-3-fluorobenzylamine

CAS番号:1803855-55-1

MF:C9H12FNO2

メガワット:185.195486068726

CID:4990074

2,5-Dimethoxy-3-fluorobenzylamine 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethoxy-3-fluorobenzylamine

-

- インチ: 1S/C9H12FNO2/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-4H,5,11H2,1-2H3

- InChIKey: INVHKUKRXIHVBJ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(CN)=C1OC)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 44.5

2,5-Dimethoxy-3-fluorobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012000431-500mg |

2,5-Dimethoxy-3-fluorobenzylamine |

1803855-55-1 | 97% | 500mg |

782.40 USD | 2021-07-04 | |

| Alichem | A012000431-250mg |

2,5-Dimethoxy-3-fluorobenzylamine |

1803855-55-1 | 97% | 250mg |

489.60 USD | 2021-07-04 | |

| Alichem | A012000431-1g |

2,5-Dimethoxy-3-fluorobenzylamine |

1803855-55-1 | 97% | 1g |

1,519.80 USD | 2021-07-04 |

2,5-Dimethoxy-3-fluorobenzylamine 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1803855-55-1 (2,5-Dimethoxy-3-fluorobenzylamine) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量